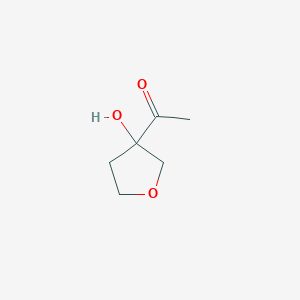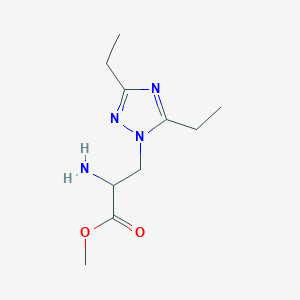
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H9FO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a fluorine atom attached to the six-position of the indene ring and a hydroxyl group at the one-position, making it a secondary alcohol. The presence of the fluorine atom and the hydroxyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene.
Hydroboration-Oxidation: The 6-fluoroindene undergoes hydroboration-oxidation to introduce the hydroxyl group at the one-position. This reaction involves the addition of borane (BH3) to the double bond of the indene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Chiral Resolution: The resulting racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol is then subjected to chiral resolution to obtain the (1R)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Hydroboration-Oxidation: Scaling up the hydroboration-oxidation process using industrial reactors and continuous flow systems to ensure efficient and consistent production.
Chiral Catalysts: Utilizing chiral catalysts to directly synthesize the (1R)-enantiomer, thereby eliminating the need for chiral resolution steps. This approach can enhance yield and reduce production costs.
化学反应分析
Types of Reactions
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-fluoro-1-indanone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-fluoro-2,3-dihydro-1H-inden-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 6-fluoro-1-indanone.
Reduction: 6-fluoro-2,3-dihydro-1H-inden-1-amine.
Substitution: Various substituted indenes depending on the nucleophile used.
科学研究应用
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can lead to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
6-fluoro-2,3-dihydro-1H-inden-1-ol: Lacks the chiral center, making it a racemic mixture.
6-fluoro-1-indanone: The oxidized form of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol.
6-fluoro-2,3-dihydro-1H-inden-1-amine: The reduced form of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a fluorine atom and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H9FO |
|---|---|
分子量 |
152.16 g/mol |
IUPAC 名称 |
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |
InChI 键 |
CLUAHEPQMQFYFJ-SECBINFHSA-N |
手性 SMILES |
C1CC2=C([C@@H]1O)C=C(C=C2)F |
规范 SMILES |
C1CC2=C(C1O)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)

![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)

